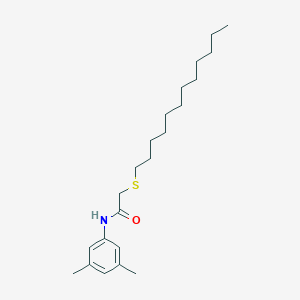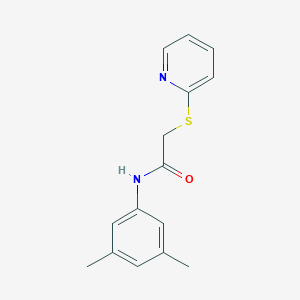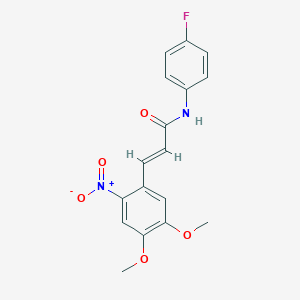
3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide is a chemical compound used in scientific research. This compound has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide involves the inhibition of specific enzymes and proteins involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It also inhibits the activity of NF-κB, a protein involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide include the inhibition of cancer cell growth and inflammation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also reduces the production of pro-inflammatory cytokines, which are molecules involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide in lab experiments include its high purity and high yield, as well as its potential applications in cancer research and anti-inflammatory research. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide. These include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and proteins.
2. Studies on the potential applications of this compound in other fields, such as neurology and immunology.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Studies on the potential toxicity of this compound and its safety for use in humans.
5. Development of analogs of this compound with improved potency and selectivity for specific targets.
Conclusion
In conclusion, 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide is a chemical compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties and anti-inflammatory properties, and its mechanism of action involves the inhibition of specific enzymes and proteins. While there are potential advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to further understanding of its potential applications.
Méthodes De Synthèse
The synthesis method of 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide involves the reaction of 4-fluorobenzylamine with 4-ethoxyphenylacetic acid, followed by the addition of acryloyl chloride. The resulting compound is purified through column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties, as it inhibits the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it reduces inflammation in animal models.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-2-22-17-10-5-14(6-11-17)7-12-18(21)20-13-15-3-8-16(19)9-4-15/h3-12H,2,13H2,1H3,(H,20,21)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRQGZZUNHVRIK-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371333.png)

![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371337.png)
![N-(4-ethoxyphenyl)-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]acetamide](/img/structure/B371338.png)



![2-[(4-chlorophenyl)sulfanyl]-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B371344.png)


![N'-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide](/img/structure/B371350.png)
![2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide](/img/structure/B371351.png)
![1-(4-Fluorophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylethylsulfanyl]ethanone](/img/structure/B371352.png)
![3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B371353.png)